molecular formula C22H19Cl2NO3 B1354587 [(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 1315501-18-8

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No. B1354587
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-QPIRBTGLSA-N
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Description

Permethrin is a cyclopropanecarboxylate ester in which the esterifying alcohol is 3-phenoxybenzyl alcohol and the cyclopropane ring is substituted with a 2,2-dichlorovinyl group and with gem-dimethyl groups . It is a pyrethroid insecticide commonly used in the treatment of lice infestations and scabies .


Synthesis Analysis

Permethrin is a mix of synthetically produced cis and trans isomer pyrethroids, which functions to paralyze the nervous system of insects . The synthesis of permethrin involves the reaction of nitriles with alcohols and hydrogen chloride by Pinner reaction to form the corresponding imidate hydrochlorides .


Molecular Structure Analysis

The molecular formula of permethrin is C21H20Cl2O3 . Its IUPAC name is 3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate . The structure of permethrin is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Permethrin acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated . Delayed repolarization and paralysis of the pests are the consequences of this disturbance .


Physical And Chemical Properties Analysis

Permethrin is a yellow to light orange-brown, low melting solid or viscous liquid . It has a molecular weight of 391.288 .

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure, specifically for the pyrethroid insecticide fenpropathrin, has been analyzed. In fenpropathrin, the dihedral angle between the cyclopropane ring plane and the carboxylate group plane, as well as between the benzene and phenyl rings in the phenoxybenzyl group, have been characterized, providing insights into its molecular configuration (Kang, Jeon, Lee, & Kim, 2014).

Synthesis Techniques

Research includes the development of synthesis techniques for related compounds, such as γ-cyhalothrin, highlighting methods to incorporate carbon-14 labels into the cyclopropyl ring. This synthesis process is crucial for understanding the registration and tracing of this molecule in various environments (Johnson, 2007).

Metabolic and Environmental Impact Studies

Studies have investigated the metabolic effects of cypermethrin isomers, including those similar to the compound , on human cells. These studies reveal insights into how these compounds affect metabolic pathways and potential endocrine-disrupting effects (Ji et al., 2020). Additionally, research on the biodegradation of similar compounds, like β-cyfluthrin, by specific bacterial strains, contributes to understanding the environmental impact and degradation pathways of these substances (Saikia et al., 2005).

Analytical Method Development

Efforts in developing analytical methods for detecting and quantifying such compounds and their metabolites in various matrices, including human urine and environmental samples, are crucial for monitoring exposure and environmental contamination (Leng & Gries, 2005), (Mahmood & Muhammad, 2019).

Phototransformation Studies

Research into the phototransformation of related pyrethroids on different surfaces, such as glass and soil, helps understand the environmental fate of these compounds under various conditions (Raikwar & Nag, 2006).

Immunological Detection Techniques

Development of immunological assays, like ELISA, for detecting pyrethroids such as deltamethrin in samples, contributes to easier and more sensitive monitoring of these compounds (Lee et al., 2002).

Safety And Hazards

Permethrin is a poison by intravenous route and moderately toxic by ingestion . It may release irritating and toxic gases due to thermal decomposition .

Future Directions

Permethrin is a highly active contact insecticide, and its use is common in developed tropical regions where it may enter coastal reef ecosystems through land-based sources . This local introduction of contaminants could affect ecosystem health. Therefore, future research could focus on the environmental impact of permethrin and the development of safer alternatives.

properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-QPIRBTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274167
Record name zeta-Cypermethrin
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Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]
Record name alpha-Cypermethrin
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Boiling Point

200 °C @ 0.07 mm Hg
Record name ALPHACYPERMETHRIN
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Solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C.
Record name ALPHACYPERMETHRIN
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Density

1.28 g/ml @ 20 °C
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C
Record name alpha-Cypermethrin
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ALPHACYPERMETHRIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.
Record name ALPHACYPERMETHRIN
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Product Name

[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Color/Form

Viscous yellowish brown semisolid mass., Colorless crystals

CAS RN

1315501-18-8, 67375-30-8
Record name zeta-Cypermethrin
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel
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Record name ALPHACYPERMETHRIN
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Melting Point

78-81 °C
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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